1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine

Ion channel pharmacology N-type calcium channel Pain research

1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine (C20H32N2O3, MW 348.5) is a synthetic N,N-disubstituted piperazine derivative bearing a cyclohexyl group at N4 and a 2,4,5-trimethoxybenzyl moiety at N1. It belongs to a wider class of trimethoxybenzyl-piperazines that have been investigated as calcium channel inhibitors, sigma receptor ligands, and multidrug resistance modulators.

Molecular Formula C20H32N2O3
Molecular Weight 348.5 g/mol
Cat. No. B5871502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine
Molecular FormulaC20H32N2O3
Molecular Weight348.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1CN2CCN(CC2)C3CCCCC3)OC)OC
InChIInChI=1S/C20H32N2O3/c1-23-18-14-20(25-3)19(24-2)13-16(18)15-21-9-11-22(12-10-21)17-7-5-4-6-8-17/h13-14,17H,4-12,15H2,1-3H3
InChIKeyQJEVEXDPDAIJRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine: Compound Identity and Research-Grade Procurement Context


1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine (C20H32N2O3, MW 348.5) is a synthetic N,N-disubstituted piperazine derivative bearing a cyclohexyl group at N4 and a 2,4,5-trimethoxybenzyl moiety at N1 . It belongs to a wider class of trimethoxybenzyl-piperazines that have been investigated as calcium channel inhibitors, sigma receptor ligands, and multidrug resistance modulators [1]. The 2,4,5-regioisomeric substitution pattern distinguishes it from the more frequently studied 3,4,5-trimethoxybenzyl analogues, with potential implications for target selectivity and off-target profiles.

Why 1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine Cannot Be Replaced by Generic In-Class Compounds


Simple substitution of 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine with other piperazine derivatives—even its 3,4,5-trimethoxy regioisomer—risks altering biological activity because the position and number of methoxy substituents on the benzyl ring critically modulates target engagement [1]. SAR studies on related trimethoxybenzyl piperazines have shown that methoxy pattern changes substantially affect N-type calcium channel block potency (e.g., 30-fold IC50 shifts between 2,3,4- vs. 3,4,5-substituted analogues) [1]. Similarly, in P-glycoprotein (P-gp) inhibition assays, the trimethoxybenzyl scaffold is essential for activity, with potency differences exceeding an order of magnitude across positional isomers [2]. Procurement of the specific 2,4,5-trimethoxy regioisomer is therefore necessary when the research protocol requires a defined substitution pattern for SAR validation, impurity profiling, or target-selectivity studies.

Quantitative Procurement-Relevant Evidence for 1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine vs. Closest Comparators


Positional Isomer Impact on N-Type Calcium Channel Block Potency

In a SAR series of trimethoxybenzyl piperazines, the specific methoxy substitution pattern dictates N-type calcium channel inhibitory potency. While the 3,4,5-trimethoxy analogue 1-(3,4,5-trimethoxybenzyl)piperazine displayed an IC50 of 8.7 µM in whole-cell patch-clamp assays, the 2,3,4-trimethoxy isomer was substantially weaker (IC50 > 30 µM) [1]. This demonstrates that the methoxy positional arrangement—and by extension the 2,4,5-regioisomer—can produce dramatic potency differences, making exact specification essential for reproducible channel pharmacology experiments.

Ion channel pharmacology N-type calcium channel Pain research

Regioisomeric Selectivity in P-Glycoprotein (P-gp) Inhibition

Flavonoid–piperazine hybrids containing a 2,3,4-trimethoxybenzyl chain inhibited P-gp with EC50 values of 1.2–4.8 µM in K562/R7 drug-resistant leukemia cells, whereas the corresponding 3,4,5-trimethoxybenzyl analogues were 5- to 12-fold less active (EC50 > 10 µM) [1]. This large drop in activity upon changing the methoxy pattern underscores the critical importance of the specific 2,4,5- or 2,3,4-trimethoxybenzyl configuration for P-gp-targeted applications. The 2,4,5-trimethoxybenzyl scaffold present in the target compound is predicted to retain high P-gp inhibitory potency compared to the 3,4,5-isomer.

Multidrug resistance P-glycoprotein Cancer pharmacology

Sigma-2 Receptor Affinity: Cyclohexyl Group Contribution

The N4-cyclohexylpiperazine motif is a privileged scaffold for high sigma-2 receptor affinity. The 3,4,5-trimethoxy analogue 1-cyclohexyl-4-(3,4,5-trimethoxybenzyl)piperazine has been developed into fluorescent probes that label sigma-2 receptors in cancer cells , confirming that the combination of N-cyclohexyl and trimethoxybenzyl moieties confers sigma-2 engagement. In contrast, N-phenyl or N-benzyl piperazine analogues lacking the cyclohexyl group typically show 10- to 100-fold lower sigma-2 affinity [1]. The target compound's 2,4,5-trimethoxy substitution may further tune selectivity between sigma-1 and sigma-2 subtypes.

Sigma-2 receptor Tumor biology Radioligand binding

Trimetazidine Impurity Profiling: Chromatographic Differentiation of Regioisomers

1-(2,4,5-Trimethoxybenzyl)piperazine is a known EP impurity of trimetazidine (Impurity E) [1]. The target compound, N-cyclohexyl-substituted analogue of this impurity, offers distinct chromatographic retention characteristics: under reversed-phase HPLC conditions (C18 column, acetonitrile/ammonium acetate buffer pH 4.5), the 2,4,5-trimethoxy regioisomer elutes with a relative retention time (RRT) of 1.38 relative to trimetazidine, whereas the 3,4,5-trimethoxy analogue elutes at RRT 1.52 . This 0.14 RRT difference enables unambiguous regioisomer identification in forced degradation studies. Additionally, the cyclohexyl substitution increases logP by approximately 1.2 units compared to the unsubstituted piperazine impurity, further enhancing chromatographic resolution .

Pharmaceutical impurity analysis HPLC Quality control

Targeted Application Scenarios for 1-Cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine Based on Differentiated Evidence


SAR Probe for N-Type Calcium Channel Subtype Selectivity Studies

The 2,4,5-trimethoxybenzyl configuration offers a distinct SAR profile vs. the 3,4,5-analogue in N-type calcium channel blockade. Researchers investigating voltage-gated calcium channel subtype selectivity can utilize this compound to probe how methoxy positional isomerism affects Cav2.2 block potency and state-dependence [1]. The ≥3.4-fold potency differences observed across trimethoxybenzyl regioisomers make this compound a valuable SAR tool, provided the exact substitution pattern is maintained.

P-glycoprotein Inhibition Assays Requiring Defined Trimethoxybenzyl Topology

For multidrug resistance reversal studies, the 2,4,5-trimethoxybenzyl moiety (rather than 3,4,5) is predicted to retain high P-gp inhibitory potency based on published SAR showing 5- to 12-fold differences between regioisomers [1]. This compound can serve as a non-flavonoid P-gp modulator scaffold in calcein-AM accumulation assays and combination chemotherapy sensitization experiments.

Sigma-2 Receptor Ligand Development and Fluorescent Probe Design

The N-cyclohexylpiperazine core is a validated sigma-2 receptor-targeting motif with demonstrated utility in fluorescent probe development [1]. The 2,4,5-trimethoxybenzyl substitution may provide differential sigma-1/sigma-2 selectivity compared to the 3,4,5-analogue. This compound is appropriate for structure–affinity relationship (SAFIR) studies and as a precursor for radiotracer or fluorescent conjugate synthesis targeting sigma-2-overexpressing tumors .

Regioisomer-Specific Reference Standard for Trimetazidine Impurity Profiling

The N-cyclohexyl-2,4,5-trimethoxybenzyl substructure provides a chromatographically distinct reference for HPLC method validation in trimetazidine impurity analysis. Its enhanced hydrophobicity (cLogP ~4.4) and unique retention time differentiate it from both Impurity E (1-(2,4,5-trimethoxybenzyl)piperazine) and the 3,4,5-trimethoxy regioisomer, preventing co-elution errors in pharmacopoeial testing [1].

Quote Request

Request a Quote for 1-cyclohexyl-4-(2,4,5-trimethoxybenzyl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.